1-(3-Ethenylphenyl)ethanamine
Description
1-(3-Ethenylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a benzene ring with an ethenyl (vinyl) group at the 3-position and an ethanamine (-CH₂CH₂NH₂) side chain. Ethanamine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(3-ethenylphenyl)ethanamine |
InChI |
InChI=1S/C10H13N/c1-3-9-5-4-6-10(7-9)8(2)11/h3-8H,1,11H2,2H3 |
InChI Key |
JODORQAIYSXZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(3-Ethenylphenyl)ethanamine with structurally related ethanamine derivatives, focusing on substituent effects and physicochemical parameters:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in 2C-E) enhance lipophilicity and receptor binding in psychoactive compounds, while electron-withdrawing groups (e.g., chloro in 1-(3-Chloro-4-methylphenyl)ethanamine) increase stability for agrochemicals .
- Chirality : Enantiopure derivatives like (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine are critical for selective biological activity in pharmaceuticals .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Substitution at the 3-position (e.g., ethenyl, chloro) significantly alters metabolic stability and target selectivity. For instance, 3-ethenyl groups may enhance reactivity in polymerization processes .
- Regulatory Status : Many substituted ethanamines, particularly those with dimethoxy or thioether groups, face legal restrictions due to psychoactive properties .
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